molecular formula C15H21N7O3 B14097676 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide

2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide

Cat. No.: B14097676
M. Wt: 347.37 g/mol
InChI Key: ZJQOEXYQMVOOPQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the triazino[3,4-f]purin core, followed by the introduction of the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other triazino[3,4-f]purin derivatives, which share the core structure but differ in the substituents attached to the ring system. These compounds may have similar chemical properties but can exhibit different biological activities and applications.

Properties

Molecular Formula

C15H21N7O3

Molecular Weight

347.37 g/mol

IUPAC Name

2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide

InChI

InChI=1S/C15H21N7O3/c1-8(2)5-21-13(24)11-12(19(4)15(21)25)17-14-20(11)6-9(3)18-22(14)7-10(16)23/h8H,5-7H2,1-4H3,(H2,16,23)

InChI Key

ZJQOEXYQMVOOPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CC(=O)N

Origin of Product

United States

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